Cas no 894026-17-6 (2-(4-fluorophenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide)

2-(4-fluorophenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide 化学的及び物理的性質
名前と識別子
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- Benzeneacetamide, 4-fluoro-N-[2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-
- 2-(4-fluorophenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide
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- インチ: 1S/C20H16F2N4OS/c21-15-5-1-13(2-6-15)11-18(27)23-10-9-17-12-28-20-24-19(25-26(17)20)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,27)
- InChIKey: IBXXPJDFORXJNT-UHFFFAOYSA-N
- SMILES: C1(CC(NCCC2N3C(SC=2)=NC(C2=CC=C(F)C=C2)=N3)=O)=CC=C(F)C=C1
2-(4-fluorophenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2029-0576-20mg |
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide |
894026-17-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2029-0576-20μmol |
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide |
894026-17-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2029-0576-1mg |
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide |
894026-17-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2029-0576-50mg |
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide |
894026-17-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2029-0576-3mg |
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide |
894026-17-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2029-0576-10mg |
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide |
894026-17-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2029-0576-75mg |
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide |
894026-17-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2029-0576-5μmol |
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide |
894026-17-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2029-0576-10μmol |
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide |
894026-17-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2029-0576-25mg |
2-(4-fluorophenyl)-N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide |
894026-17-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
2-(4-fluorophenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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8. Back matter
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
2-(4-fluorophenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamideに関する追加情報
Introduction to 2-(4-fluorophenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide (CAS No. 894026-17-6)
2-(4-fluorophenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 894026-17-6, represents a sophisticated molecular architecture that integrates multiple heterocyclic systems, making it a promising candidate for further exploration in drug discovery and therapeutic applications.
The molecular structure of this compound features a central acetamide moiety linked to a complex 1,2,4-triazole and 1,3-thiazole scaffold. The presence of a 4-fluorophenyl group at multiple positions enhances its electronic properties and potential bioactivity. Such structural motifs are frequently explored in the development of novel pharmaceutical agents due to their ability to modulate biological pathways and interact with target proteins or enzymes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of such complex molecules with greater accuracy. The integration of machine learning algorithms has further refined the understanding of how structural modifications, such as those present in 2-(4-fluorophenyl)-N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}acetamide, influence biological activity. These computational approaches have been instrumental in identifying potential lead compounds for various therapeutic indications.
In the context of medicinal chemistry, the 1,2,4-triazole ring is well-documented for its role in antimicrobial and anti-inflammatory agents. Its ability to act as a scaffold for drug development stems from its capacity to engage with biological targets through hydrogen bonding and hydrophobic interactions. Similarly, the 1,3-thiazole moiety is known for its presence in numerous bioactive molecules, including antifungal and anticancer agents. The combination of these heterocycles in 894026-17-6 suggests a multifaceted interaction potential with biological systems.
The fluorine atom substituent at the phenyl ring is another critical feature that warrants detailed discussion. Fluorine-containing compounds are prevalent in modern pharmaceuticals due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The electron-withdrawing nature of fluorine can modulate the electronic distribution within the molecule, influencing both reactivity and bioactivity. This makes 894026-17-6 an intriguing subject for further synthetic modifications aimed at optimizing its therapeutic profile.
Current research in the field of heterocyclic chemistry has highlighted the importance of hybrid structures that combine distinct pharmacophoric elements. The compound under discussion exemplifies this trend by merging triazole and thiazole moieties with an acetamide functional group. Such hybrid molecules often exhibit enhanced biological activity compared to their individual components. For instance, studies have shown that triazole-thiazole hybrids can exhibit potent antimicrobial properties by disrupting essential bacterial metabolic pathways.
The acetamide group not only contributes to the molecular polarity but also serves as a potential site for further derivatization. Acetamides are frequently incorporated into drug molecules due to their versatility in forming hydrogen bonds and their role as bioisosteres for other functional groups. In 894026-17-6, the acetamide moiety is strategically positioned to interact with biological targets while maintaining structural integrity.
From a synthetic perspective, the preparation of 894026-17-6 involves multi-step organic synthesis that requires careful optimization to ensure high yield and purity. The introduction of multiple heterocyclic rings necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have made it possible to construct such complex molecules more efficiently than ever before.
The potential applications of this compound are broad and span multiple therapeutic areas. Preliminary studies have suggested that derivatives of this structure may exhibit activity against inflammatory diseases by modulating cytokine production or inhibiting key enzymes involved in inflammatory pathways. Additionally, the structural features present in 894026-17-6 make it a candidate for developing novel antimicrobial agents capable of overcoming existing resistance mechanisms.
In conclusion,894026-17-6 represents a sophisticated molecular entity with significant potential in pharmaceutical research. Its unique structural features—comprising fluorinated phenyl groups,1,2,4-triazole, and 1,3-thiazole moieties—position it as a promising candidate for further exploration in drug discovery programs aimed at addressing unmet medical needs across various therapeutic categories.
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